molecular formula C14H16N2O B2550316 (3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile CAS No. 2375247-68-8

(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile

Cat. No.: B2550316
CAS No.: 2375247-68-8
M. Wt: 228.295
InChI Key: XOWRAUKILHCDBB-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Ar,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Complex Heterocycles

Researchers have explored the synthesis of complex heterocycles, including thiopyrano[4',3':4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidines, showcasing the versatility of related compounds in constructing fused heterocyclic frameworks (Ahmed & Ameen, 2010). These frameworks are crucial in the development of novel therapeutic agents due to their potential biological activities.

Multicomponent Synthesis Approaches

The coupling-isomerization-Stetter and coupling-isomerization-Stetter-Paal-Knorr sequences have been used for the one-pot synthesis of furans and pyrroles, highlighting an efficient approach to synthesize these heterocycles with significant biological importance (Braun & Müller, 2004).

Novel Intramolecular Formation

The novel intramolecular formation of tetrahydrofuran derivatives from appropriately substituted hexahydro-pyrroloquinolines illustrates the capability of related compounds to undergo unique cyclization reactions, leading to structurally diverse heterocycles (Verboom et al., 2010).

Conducting Polymers from Pyrrole Derivatives

Research on derivatized bis(pyrrol-2-yl) arylenes for the synthesis of conducting polymers demonstrates the application of related compounds in materials science, particularly in the development of electronically conductive materials (Sotzing et al., 1996).

Quantum and Thermodynamic Studies

The synthesis and study of novel compounds for their quantum studies, nonlinear optical (NLO) properties, and thermodynamic characteristics show the importance of such compounds in physical chemistry and materials science (Halim & Ibrahim, 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, H335, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation . Precautionary measures include avoiding breathing the dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3aR,6aR)-5-benzyl-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-10-14-11-16(9-13(14)6-7-17-14)8-12-4-2-1-3-5-12/h1-5,13H,6-9,11H2/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWRAUKILHCDBB-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(C1CN(C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@]2([C@H]1CN(C2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

14.4 g (0.15 mol) of 4,5-dihydrofuran-2-carbonitrile are introduced in 300 ml of absolute methylene chloride, 1.8 g of triethylamine and 1.8 g of trifluoroacetic acid are added, and the mixture is warmed to 40° C. 42.6 g (0.15 mol) of N-benzyl-N-methoxymethyl-N-trimethylsilylmethylamine are added dropwise to this mixture which is then stirred at 40° C. for 15 hours. It is then washed with 50 ml of saturated sodium hydrogen carbonate solution, dried over MgSO4, concentrated and distilled twice. Yield: 9.3 g (22.5% of theory) Boiling point: 120°-125° C./0.06 mbar The product is 83% pure by gas chromatography.
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
42.6 g
Type
reactant
Reaction Step Three
Name
7-Benzyl-1-cyano-2-oxa-7-azabicyclo[3.3.0]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.